molecular formula C23H31N3O8 B12540624 a4 Integrin receptor antagonist 2

a4 Integrin receptor antagonist 2

Cat. No.: B12540624
M. Wt: 477.5 g/mol
InChI Key: WVPMIQQMDDPBCZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “a4 Integrin receptor antagonist 2” is a small molecule designed to inhibit the activity of the a4 integrin receptor. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The a4 integrin receptor, specifically, plays a crucial role in immune cell trafficking and inflammation. By blocking this receptor, this compound can potentially modulate immune responses and has therapeutic applications in various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a4 Integrin receptor antagonist 2 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the a4 integrin receptor. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This may include:

Chemical Reactions Analysis

Types of Reactions

a4 Integrin receptor antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that may enhance or modify the compound’s activity .

Scientific Research Applications

a4 Integrin receptor antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin inhibitors.

    Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signaling.

    Medicine: Potential therapeutic applications in treating inflammatory and autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.

    Industry: Used in the development of new pharmaceuticals targeting integrin receptors.

Mechanism of Action

The mechanism of action of a4 Integrin receptor antagonist 2 involves binding to the a4 integrin receptor, thereby blocking its interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in immune cell trafficking and inflammation. The molecular targets include the a4 integrin receptor and its associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a4 Integrin receptor antagonist 2 is unique due to its small molecule nature, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, its specific binding affinity and selectivity for the a4 integrin receptor make it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C23H31N3O8

Molecular Weight

477.5 g/mol

IUPAC Name

2-hydroxyethyl (2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)34-22(31)25-17(21(30)33-12-11-28)13-15-5-7-16(8-6-15)19-18(32-4)14-24-26(9-10-27)20(19)29/h5-8,14,17,27-28H,9-13H2,1-4H3,(H,25,31)/t17-/m0/s1

InChI Key

WVPMIQQMDDPBCZ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)OCCO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)OCCO

Origin of Product

United States

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